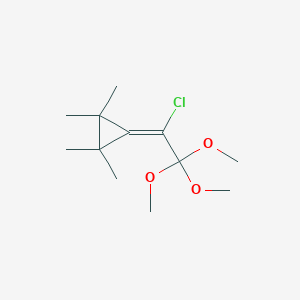
(1-Chloro-2,2,2-trimethoxyethylidene)(tetramethyl)cyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Chloro-2,2,2-trimethoxyethylidene)(tetramethyl)cyclopropane is a chemical compound with the molecular formula C12H21ClO3 It is known for its unique structure, which includes a cyclopropane ring substituted with a chloro and trimethoxyethylidene group, along with tetramethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Chloro-2,2,2-trimethoxyethylidene)(tetramethyl)cyclopropane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclopropane derivative with a chloro and trimethoxyethylidene reagent in the presence of a catalyst. The reaction conditions often include specific temperatures, solvents, and reaction times to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and efficiency in production. The industrial methods aim to maximize yield while minimizing waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(1-Chloro-2,2,2-trimethoxyethylidene)(tetramethyl)cyclopropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler derivatives.
Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of various substituted cyclopropane derivatives.
Scientific Research Applications
(1-Chloro-2,2,2-trimethoxyethylidene)(tetramethyl)cyclopropane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-Chloro-2,2,2-trimethoxyethylidene)(tetramethyl)cyclopropane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cyclopropane, (1-chloro-2,2,2-trimethoxyethylidene): A similar compound with a slightly different structure.
Cyclopropane, (1-chloro-2,2,2-trimethoxyethylidene)tetramethyl: Another related compound with variations in the substituents.
Uniqueness
(1-Chloro-2,2,2-trimethoxyethylidene)(tetramethyl)cyclopropane is unique due to its specific combination of functional groups and the resulting chemical properties
This detailed article provides an overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
82979-28-0 |
|---|---|
Molecular Formula |
C12H21ClO3 |
Molecular Weight |
248.74 g/mol |
IUPAC Name |
3-(1-chloro-2,2,2-trimethoxyethylidene)-1,1,2,2-tetramethylcyclopropane |
InChI |
InChI=1S/C12H21ClO3/c1-10(2)8(11(10,3)4)9(13)12(14-5,15-6)16-7/h1-7H3 |
InChI Key |
XNGPKSOFCFOQSM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=C(C(OC)(OC)OC)Cl)C1(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















